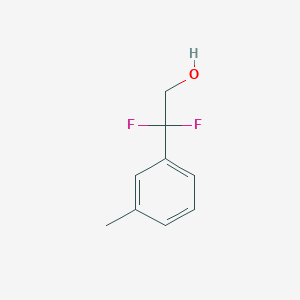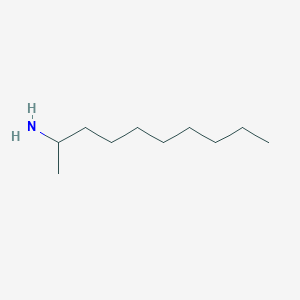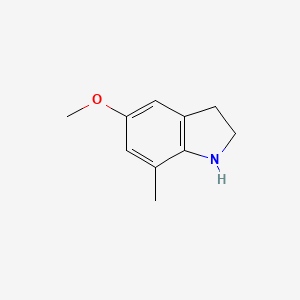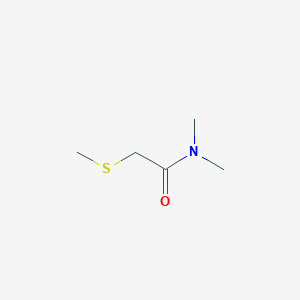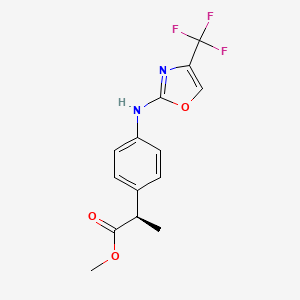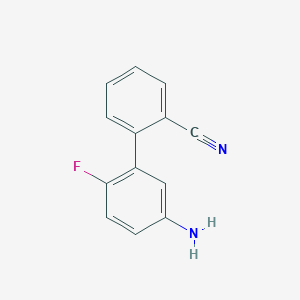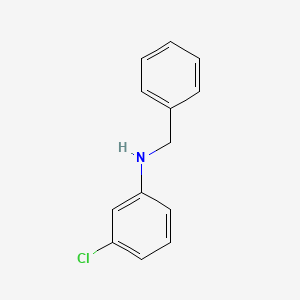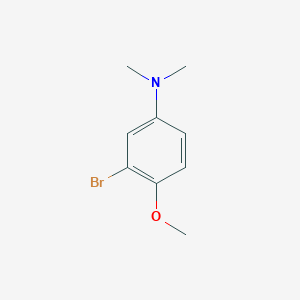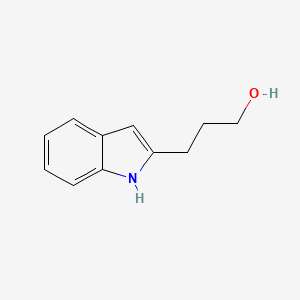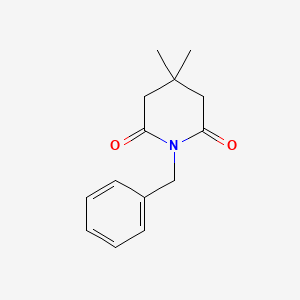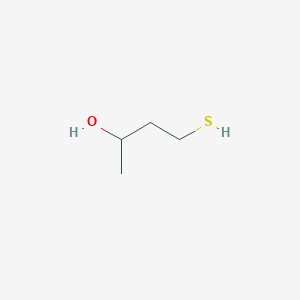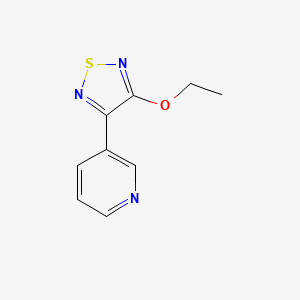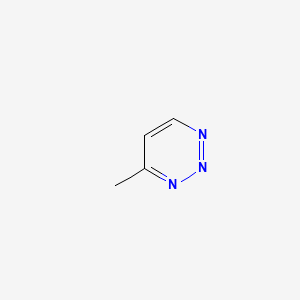![molecular formula C6H6N4O B8781867 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one](/img/structure/B8781867.png)
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one
Overview
Description
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest due to its potential pharmacological activities and its structural resemblance to biologically active molecules. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, leading to the formation of the imidazo[4,5-d]pyridazinone core . Another approach includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of drugs targeting central nervous system disorders, inflammation, and cancer
Industry: The compound’s derivatives are explored for use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in inflammation and cancer progression, such as aromatase and various kinases .
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Pyridazine
- Pyridazinone
Comparison: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is unique due to its specific ring fusion and substitution pattern. Compared to imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, it has different electronic and steric properties, which can influence its biological activity and reactivity . Pyridazine and pyridazinone derivatives share some pharmacological activities but differ in their core structures and functional group diversity .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)6(11)10-9-3/h2H,1H3,(H,7,8)(H,10,11) |
InChI Key |
VWFLSBXIOIZAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1N=CN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
